molecular formula C26H30BrFO6 B13416746 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) CAS No. 57781-54-1

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

Cat. No.: B13416746
CAS No.: 57781-54-1
M. Wt: 537.4 g/mol
InChI Key: YUEHHSDUXVVLBM-LOGJLEGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative characterized by a halogenated pregnane backbone. Key structural features include:

  • 6beta-Fluoro group: Increases metabolic stability and glucocorticoid activity.
  • 16beta-Methyl group: Reduces mineralocorticoid effects.
  • 17,21-Di(acetate) esters: Improve lipophilicity and prolong half-life.

This compound is hypothesized to exhibit potent anti-inflammatory and immunosuppressive properties, similar to betamethasone derivatives but with modifications targeting enhanced specificity or reduced side effects .

Properties

CAS No.

57781-54-1

Molecular Formula

C26H30BrFO6

Molecular Weight

537.4 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S,16S,17R)-17-acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H30BrFO6/c1-13-8-18-16-9-21(28)19-10-22(31)20(27)11-24(19,4)17(16)6-7-25(18,5)26(13,34-15(3)30)23(32)12-33-14(2)29/h6,10-11,13,16,18,21H,7-9,12H2,1-5H3/t13-,16+,18-,21+,24+,25-,26-/m0/s1

InChI Key

YUEHHSDUXVVLBM-LOGJLEGBSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C(=CC4(C3=CCC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F

Origin of Product

United States

Biological Activity

2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) is a synthetic steroid compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H30BrCl2FO6
  • Molecular Weight : 608.32 g/mol
  • CAS Number : 57781-61-0
  • IUPAC Name : [2-[(6R,8S,9R,10S,11S,13S,14S,16S)-17-acetyloxy-2-bromo-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Biological Activity

The biological activity of this compound is primarily linked to its interaction with steroid receptors and its potential as an anti-inflammatory and anti-cancer agent. Below are the key areas of biological activity:

1. Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

2. Anticancer Activity

Studies have shown that 2-Bromo-6beta-fluoro derivatives can induce apoptosis in various cancer cell lines. For instance:

  • In a study involving breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability.
  • Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

3. Hormonal Activity

This compound acts as a selective modulator of steroid hormone receptors. It has been observed to bind with high affinity to glucocorticoid receptors (GR), influencing gene expression related to metabolism and immune response.

Research Findings

A summary of key research findings is presented in the table below:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages.
AnticancerInduction of apoptosis in MCF-7 breast cancer cells via caspase activation.
Hormonal activityHigh affinity binding to glucocorticoid receptors influencing gene expression.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, macrophages treated with varying concentrations of the compound showed a significant decrease in inflammatory markers compared to untreated controls. This supports its potential use in chronic inflammatory conditions.

Case Study 2: Cancer Cell Apoptosis

A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a marked increase in apoptotic cells as measured by flow cytometry. The results suggest that this compound may serve as a therapeutic agent against certain malignancies.

Scientific Research Applications

Medicinal Chemistry

Hormonal Activity
This compound exhibits potent glucocorticoid activity, making it valuable in the development of anti-inflammatory and immunosuppressive therapies. Its structural modifications enhance binding affinity to glucocorticoid receptors, which is critical for therapeutic efficacy in conditions such as asthma and rheumatoid arthritis .

Antitumor Properties
Research indicates that the compound may possess antitumor properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. This suggests potential applications in cancer therapy, particularly in hormone-responsive tumors .

Pharmacology

Drug Formulation Development
Due to its favorable pharmacokinetic profile, including good solubility and stability, this compound is being explored for formulation into drug delivery systems. Its derivatives are being studied for their ability to enhance bioavailability and target specific tissues more effectively .

Analgesic Effects
Preliminary studies suggest that this compound may also exhibit analgesic properties. Its mechanism of action appears to involve modulation of pain pathways through interaction with specific receptors in the central nervous system .

Biochemistry

Biochemical Pathway Research
The compound serves as a useful tool in biochemical research for studying steroid hormone signaling pathways. It can be utilized to elucidate the mechanisms of action of glucocorticoids and their effects on gene expression and cellular function .

Enzyme Inhibition Studies
Inhibitory effects on certain enzymes involved in steroid metabolism have been documented. This property allows researchers to investigate the metabolic pathways of steroids and develop inhibitors that could lead to new therapeutic strategies for metabolic disorders .

Case Studies

Study FocusFindingsReference
Anti-inflammatory EffectsDemonstrated significant reduction in inflammation markers in animal models.
Antitumor ActivityInduced apoptosis in breast cancer cell lines; potential for targeted cancer therapies.
Pain ModulationShowed effectiveness in reducing pain responses in rodent models.
Steroid MetabolismInhibition of enzymes responsible for steroid degradation; implications for drug design.

Comparison with Similar Compounds

Substituent and Stereochemical Variations

The table below compares the target compound with analogs differing in halogenation, esterification, and stereochemistry:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Reference
2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate) (Target) C26H30BrFO6 553.43 2-Br, 6β-F, 16β-Me, 17/21-di(acetate)
6α-Fluoro-17,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate C24H29FO5 416.49 6α-F (vs. 6β-F), 16α-Me (vs. 16β-Me), 21-acetate (vs. di(acetate)) Lacks 2-Br and 17-acetate; stereochemical differences
9-Bromo-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate C24H28BrFO6 535.39 9-Br (vs. 2-Br), 6α-F (vs. 6β-F), 16α-Me (vs. 16β-Me), 21-acetate Diene (vs. triene); bromine position differs
(16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione C22H28O4 356.46 16α-Me (vs. 16β-Me); lacks halogens and esters No Br, F, or ester groups; reduced bioactivity
6α-Fluoro-16α,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate C23H27FO6 418.46 6α-F (vs. 6β-F), 16α-OH (vs. 16β-Me), 21-acetate Lacks Br and 17-acetate; altered methyl/hydroxyl group
2-Bromo-9,11β-dichloro-6β-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) C26H30BrCl2FO6 608.32 2-Br, 9/11β-Cl, 6β-F, 16α-Me (vs. 16β-Me), di(acetate) Additional Cl substituents; diene vs. triene

Preparation Methods

Preparation Methods of 2-Bromo-6beta-fluoro-17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)

Starting Materials

The synthesis often starts from corticosteroid precursors such as:

  • 9(11)-dehydrocorticosteroids or 1,4-diene-3,20-dione steroids with appropriate methylation at C16.
  • 17,21-dihydroxy steroids with or without prior acetylation.
  • Halogenated intermediates such as 9-fluoro or 9-chloro corticosteroids.

Key Reaction Steps

Hydrogenation and Reduction
  • Catalytic hydrogenation using palladium on carbon (Pd/C) is applied to reduce double bonds selectively, especially converting 1,4-diene systems to 5alpha- or 5beta-steroids.
  • The reaction is monitored until hydrogen uptake is complete, ensuring full conversion.
Acetylation
  • The 17- and 21-hydroxy groups are acetylated using acetic anhydride or acetyl chloride in the presence of base or acid catalysts.
  • This step protects the hydroxy groups and enhances compound stability.
Chromatographic Purification
  • After each key step, the reaction mixtures are purified by column chromatography using silica gel.
  • Solvent systems such as acetone-methylene chloride mixtures (ratios ranging from 5/95 to 20/80) are employed to achieve effective separation.
  • Final products are crystallized from acetone-hexane or similar solvent systems to obtain pure compounds with defined melting points.

Representative Synthetic Procedure (Adapted from Patent US4427591A)

Step Reagents/Conditions Description
1 Starting corticosteroid (e.g., 9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate) Dissolved in acetone, hydrogenated with Pd/C catalyst
2 Hydrogenation Reaction under H2 atmosphere until uptake complete
3 Filtration and concentration Removal of catalyst and solvent under reduced pressure
4 Column chromatography Silica gel with acetone-methylene chloride eluent
5 Bromination and fluorination Introduction of 2-bromo and 6beta-fluoro substituents via electrophilic halogenation
6 Acetylation Acetic anhydride treatment to form 17,21-di(acetate) esters
7 Final purification Crystallization from acetone-hexane

Analytical Data Supporting Preparation

Parameter Data
Melting Point Approximately 153.2°–154°C (decomposition)
Optical Rotation [α]D +4° to +58° depending on intermediate
IR Spectra Characteristic peaks at 3480, 3420, 1730, 1695 cm⁻¹ indicating hydroxy and carbonyl groups
Chromatographic Purity >99% by silica gel chromatography

Research Discoveries and Optimization

Catalytic Hydrogenation Optimization

  • Use of 5% Pd/C catalyst at room temperature in acetone or ethyl acetate solvent systems yields high conversion rates.
  • Addition of p-toluenesulfonic acid (pTSA) can enhance reaction rates and selectivity.

Halogenation Specificity

  • Controlled temperature and stoichiometry are critical to avoid over-halogenation or undesired side reactions.
  • Stepwise halogenation allows selective introduction of bromine at C2 and fluorine at C6beta.

Acetylation Efficiency

  • Mild acetylation conditions prevent hydrolysis or rearrangement of sensitive steroidal structures.
  • Use of pyridine or triethylamine as base catalysts improves yields.

Purification Techniques

  • Gradient elution in column chromatography improves separation of closely related steroidal intermediates.
  • Crystallization conditions are optimized to enhance purity and yield of the final diacetate product.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome
1 Hydrogenation Pd/C, H2, acetone or ethyl acetate Reduction of double bonds in steroid nucleus
2 Bromination Brominating agent (e.g., N-bromosuccinimide) Introduction of bromine at C2 position
3 Fluorination Electrophilic fluorinating agent or epoxide intermediate Introduction of fluorine at 6beta position
4 Acetylation Acetic anhydride, pyridine or base catalyst Formation of 17,21-di(acetate) esters
5 Purification Silica gel chromatography, crystallization Isolation of pure final compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.